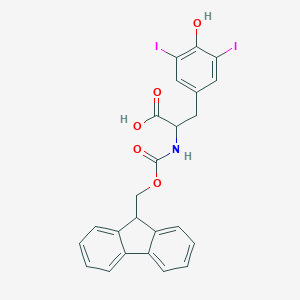

Fmoc-Tyr(3,5-I2)-OH

Description

Contextualizing Halogenated Tyrosine Derivatives in Chemical Synthesis

Halogenation is a powerful and versatile tool in chemical synthesis for modulating the physicochemical properties of molecules. bohrium.comcnr.it In the context of amino acids, the introduction of halogen atoms onto the side chain of residues like tyrosine can profoundly alter their characteristics. nih.gov Halogenation affects key molecular properties such as the volume, side-chain acidity (pKa), and hydrophobicity of the parent amino acid. nih.gov This modification is not just a synthetic curiosity; it is a process that occurs in nature. For instance, oxidative stress in biological systems can lead to the formation of halogenated tyrosines, which are implicated in processes like aging and various diseases. nih.gov

The synthetic utility of halogenated tyrosines stems from these altered properties. One of the most significant consequences of halogenation is the potential to form "halogen bonds." nih.govbiorxiv.org A halogen bond is a noncovalent interaction between an electrophilic region on a halogen atom and a nucleophilic site, such as a backbone carbonyl oxygen or the side chain of another amino acid in a protein. nih.govbiorxiv.org The strength of this interaction increases with the polarizability of the halogen, following the trend F < Cl < Br < I. polimi.it This makes iodinated derivatives particularly effective at forming strong halogen bonds. These directional interactions are increasingly exploited in drug design and protein engineering to enhance binding affinity, improve selectivity for biological targets, and stabilize specific peptide or protein conformations. nih.govacs.org

Significance of Fmoc-Tyr(3,5-I2)-OH as a Building Block for Modified Peptides and Complex Molecular Architectures

This compound is a quintessential example of a specialized building block designed for modern chemical synthesis, particularly Fmoc-based solid-phase peptide synthesis (SPPS). lgcstandards.comcreative-peptides.comaltabioscience.com The N-terminal Fmoc (9-fluorenylmethoxycarbonyl) group is a temporary protecting group that is stable under a variety of conditions but can be selectively and gently removed using a mild base, typically piperidine (B6355638). wikipedia.orgamericanpeptidesociety.org This orthogonality is crucial in SPPS, as it allows for the stepwise assembly of a peptide chain without damaging the growing peptide or the acid-labile linker that anchors it to the solid support. lgcstandards.com

The true significance of this compound, however, lies in the two iodine atoms positioned on the tyrosine ring. These modifications impart several unique functionalities:

Modulating Peptide Properties: The introduction of iodine can significantly impact the self-assembly and aggregation of peptides. Research has shown that iodination can increase intramolecular interactions through halogen bonding while simultaneously reducing intermolecular aromatic stacking. nih.gov This can lead to peptides that are better-structured substrates for enzymes and exhibit altered cleavage kinetics. nih.gov

Probes for Biological Systems: The iodine atoms can serve as heavy-atom probes in X-ray crystallography to help solve protein structures. Furthermore, radioactive isotopes of iodine (like ¹²⁵I, ¹²⁴I, or ¹³¹I) can be incorporated, making this compound a precursor for creating radiolabeled peptides used in diagnostic imaging and biological tracking studies. nih.gov

Foundation for Complex Architectures: The carbon-iodine bond is a versatile chemical handle for further synthetic transformations. It is particularly amenable to transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows chemists to attach other molecular fragments to the tyrosine ring, building complex bi-aryl structures and other non-natural architectures that are not easily accessible through standard peptide chemistry.

Materials Science Applications: Modified amino acids, including Fmoc-tyrosine derivatives, are known to self-assemble into supramolecular structures like hydrogels. researchgate.net The specific properties of this compound, driven by its potential for halogen bonding and altered hydrophobicity, make it a candidate for designing novel biomaterials with tailored mechanical and functional characteristics. nih.gov

Academic Research Trajectories and Scope for this compound and its Analogs

Academic research has leveraged this compound and its analogs to explore new frontiers in chemical biology and medicinal chemistry. One notable trajectory is the synthesis of complex bioactive molecules. For example, Fmoc-3,5-diiodo-L-tyrosine has been used as a starting material to generate iodinated diketopiperazines (DKPs), a class of cyclic dipeptides. researchgate.netresearchgate.net Studies have shown that the presence of iodine on the phenolic rings of these DKP analogues can be crucial for enhancing their cytotoxic activity against cancer cell lines. researchgate.net

The broader scope of research extends to a variety of analogs where iodine is replaced by other halogens. Fluorinated tyrosine derivatives, for instance, are widely used as probes to study protein environments and enzyme mechanisms. chemimpex.comnih.govfrontiersin.org The fluorine atom is small and minimally perturbing sterically, yet its high electronegativity can significantly alter the electronic properties of the tyrosine ring. nih.gov This makes fluorotyrosine a valuable tool for ¹⁹F-NMR studies of protein structure and dynamics, and for investigating enzymes like protein tyrosine phosphatases. bohrium.comnih.gov

Future research is poised to expand on these foundations. The ability to site-specifically incorporate halogenated tyrosines into proteins provides a powerful method to mimic post-translational modifications that occur naturally under conditions of oxidative stress. nih.gov This opens the door to a more detailed understanding of the physiological and pathological effects of protein halogenation in aging and diseases like cancer. nih.gov By precisely tuning protein structures and dynamics through selective halogenation, researchers can develop novel diagnostic tools and therapeutic interventions. bohrium.comnih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19I2NO5/c25-19-9-13(10-20(26)22(19)28)11-21(23(29)30)27-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18,21,28H,11-12H2,(H,27,31)(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKNWCIROCRMKAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)I)O)I)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19I2NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00399820 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3,5-diiodotyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

655.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103213-31-6 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3,5-diiodotyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Characterization and Computational Studies of Fmoc Tyrosine Derivatives

Spectroscopic Analysis in Fmoc-based Peptide Synthesis Monitoring

Spectroscopic techniques are indispensable for monitoring the progress and efficiency of reactions in Fmoc-based solid-phase peptide synthesis (SPPS).

The Fmoc group is a common protecting group in SPPS due to its base-labile nature, allowing for its removal under mild conditions. The deprotection process generates a dibenzofulvene (DBF) byproduct, which, upon reaction with the deprotecting base (typically piperidine), forms a dibenzofulvene-piperidine adduct. This adduct is a chromophore with distinct UV-Vis absorption characteristics, enabling real-time monitoring of the deprotection step.

The deprotection of the Fmoc group is commonly achieved using a solution of piperidine (B6355638) in dimethylformamide (DMF), typically at concentrations of 20% (v/v) iris-biotech.deuci.edu. This reaction releases fluorene, which subsequently forms the dibenzofulvene-piperidine adduct iris-biotech.demdpi.comresearchgate.net. This adduct exhibits maximum absorption wavelengths around 289 nm and 301 nm iris-biotech.demdpi.comresearchgate.net. By measuring the absorbance at these wavelengths using UV-Vis spectrophotometry, the extent of Fmoc deprotection can be quantified, often employing the Beer-Lambert Law iris-biotech.demdpi.com. This method is also valuable for estimating the loading capacity of resins in SPPS iris-biotech.de. Automated peptide synthesizers frequently incorporate UV monitoring systems to ensure complete Fmoc removal and optimize reaction protocols thieme-connect.detec5usa.com. The molar absorption coefficients (ε) for the dibenzofulvene-piperidine adduct are reported in the range of 7100-8100 L/mol/cm at these wavelengths, though specific values may vary iris-biotech.demdpi.com.

Table 1: Key Spectroscopic Parameters for Fmoc Deprotection Monitoring

| Parameter | Value(s) | Notes |

| Deprotection Reagent | 20% Piperidine in DMF | Standard reagent for Fmoc removal iris-biotech.deuci.edu |

| Chromophore Formed | Dibenzofulvene-piperidine adduct | Generated from Fmoc cleavage and reaction with piperidine iris-biotech.demdpi.com |

| Maximum Absorption Wavelength | ~289 nm, ~301 nm | Wavelengths where the adduct shows peak absorbance iris-biotech.demdpi.comresearchgate.net |

| Molar Absorption Coefficient | 7100-8100 L/mol/cm (approx.) | Varies slightly depending on specific conditions and literature source iris-biotech.demdpi.com |

| Monitoring Method | UV-Vis Spectrophotometry | Utilizes Beer-Lambert Law for quantification iris-biotech.demdpi.com |

| Application | Monitor deprotection efficiency, resin loading | Essential for automated peptide synthesizers and reaction optimization iris-biotech.dethieme-connect.detec5usa.com |

Advanced Structural Elucidation Techniques for Tyrosine-Modified Peptides

Advanced analytical techniques are vital for confirming the structure and purity of modified amino acids like Fmoc-Tyr(3,5-I2)-OH.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the molecular structure, confirming the presence and position of the Fmoc group, the amino acid backbone, and the iodinated phenyl ring. Mass Spectrometry (MS), such as electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS), is used to determine the molecular weight and fragmentation patterns, thus confirming the elemental composition and structural integrity of this compound. High-performance liquid chromatography (HPLC), often coupled with UV detection, is routinely employed to assess the purity of the compound.

While specific published crystal structures for this compound might be limited, X-ray crystallography of related Fmoc-amino acids can reveal detailed three-dimensional arrangements, bond lengths, and angles, providing definitive structural confirmation. The presence of iodine atoms in this compound would be evident through characteristic spectroscopic signals and potentially through X-ray diffraction data, where iodine's electron density would be clearly discernible.

Computational Chemistry Approaches for Conformational and Interaction Analysis

Computational methods offer powerful tools to predict and analyze the molecular properties, conformations, and intermolecular interactions of Fmoc-amino acid derivatives.

The solid-state structures of Fmoc-amino acids, often elucidated by X-ray crystallography, provide a platform for studying various noncovalent interactions. These include hydrogen bonding (e.g., between carboxylic acid groups, amide linkages, or hydroxyl groups), π-π stacking interactions (involving the Fmoc group's aromatic rings and potentially the tyrosine phenyl ring), and van der Waals forces. In the case of this compound, the presence of iodine atoms introduces the possibility of halogen bonding, a directional noncovalent interaction where an electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site. These interactions play a significant role in crystal packing and can influence the material properties and solid-state behavior of the compound. Computational analyses, such as Hirshfeld surface analysis and energy decomposition analysis, can further quantify the strength and nature of these interactions.

Computational chemistry is instrumental in predicting supramolecular synthons and crystal packing motifs in Fmoc-amino acids. Supramolecular synthons are recurring structural units formed by specific noncovalent interactions that drive the self-assembly of molecules in the solid state. By analyzing potential hydrogen bonding patterns, π-π stacking arrangements, and halogen bonding networks, computational tools can predict how this compound molecules might arrange themselves in a crystal lattice. This predictive capability is valuable for understanding polymorphism, designing co-crystals, and controlling the physical properties of crystalline materials. Analyzing these predicted packing motifs can offer insights into the molecular recognition processes and solid-state behavior of these important building blocks in peptide chemistry.

Molecular Electrostatic Potential Mapping and Full Interaction Map Computation

Direct research findings and data tables specifically detailing Molecular Electrostatic Potential (MEP) Mapping and Full Interaction Map (FIM) Computation for this compound were not identified in the executed searches. Consequently, it is not possible to provide specific quantitative data or detailed research outcomes for these analyses pertaining directly to this compound.

However, these computational methodologies are crucial for understanding the electronic properties and intermolecular interactions of molecules like this compound.

Molecular Electrostatic Potential (MEP) Mapping

MEP mapping involves calculating the electrostatic potential on the molecule's electron density surface. This technique visualizes regions of positive potential (electron-deficient, electrophilic sites) and negative potential (electron-rich, nucleophilic sites) researchgate.netresearchgate.net. For this compound, MEP mapping would elucidate how the electron distribution is affected by the presence of the bulky, electron-rich 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, the phenolic hydroxyl group, and the two iodine atoms substituted on the tyrosine ring. The iodine atoms, being electronegative and possessing lone pairs, are expected to influence the electron density distribution, potentially creating specific regions of electrostatic attraction or repulsion. General studies on similar Fmoc-derivatives have indicated the utility of MEP in understanding molecular complementarity in crystal packing researchgate.net. An example of MEP mapping, albeit for a different Fmoc-derivative (di-Fmoc-l-lysine), illustrates its application in visualizing electrostatic potential distribution acs.org.

Full Interaction Map (FIM) Computation

Full Interaction Map computation is employed to analyze and quantify the various types of non-covalent interactions that a molecule can engage in. These interactions typically include hydrogen bonding, π-π stacking, van der Waals forces, and electrostatic interactions researchgate.netresearchgate.net. For this compound, FIM would provide insights into its potential interactions with solvents, other amino acid residues in a peptide chain, or target biomolecules. The presence of iodine atoms, known for their ability to participate in halogen bonding and other halogen-specific interactions (e.g., C-I···π), would be of particular interest in FIM analysis researchgate.netresearchgate.net. Such computations help in predicting molecular recognition and self-assembly behaviors.

Data Table and Research Findings Limitation

Due to the absence of specific studies presenting MEP or FIM data for this compound in the conducted searches, a data table with quantitative findings or detailed research results for these specific analyses cannot be generated.

Compound List:

this compound

Fmoc-Tyr(3,5-Cl2)-OH

Fmoc-dipeptides (general)

Fmoc-AA

Fmoc-ALac

Fmoc-Lys(Fmoc)-OH (di-Fmoc-l-lysine)

N-Fmoc-phenylalanine

Nocardiotide A analogs

cWIWLYA

131I-cWIWLYA

131I2-cWIWLYA

Applications of Fmoc Tyr 3,5 I2 Oh in Peptide and Peptidomimetic Research

Development of Modified Peptides for Targeted Research Probes

The incorporation of Fmoc-Tyr(3,5-I2)-OH into peptide chains is a key strategy for producing modified peptides that can serve as targeted research probes. These probes are instrumental in studying biological processes and for applications in diagnostics and therapeutics. chemimpex.com

The design of peptides containing di-iodotyrosine often aims to introduce a specific site for labeling or to enhance a particular biological activity. The synthesis of these peptides is predominantly carried out using Fmoc-based solid-phase peptide synthesis (SPPS). This compound serves as a crucial building block in this process, allowing for the precise insertion of a di-iodinated tyrosine residue at any desired position within the peptide sequence. chemimpex.com The stability of this compound and its compatibility with standard coupling reagents make it an ideal choice for this synthetic strategy. chemimpex.com

The synthesis process involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support. The Fmoc group of this compound is removed to allow the next amino acid to be coupled, and this cycle is repeated until the desired peptide is assembled. The presence of the di-iodo-tyrosine can be used for various purposes, such as in the development of radio-iodinated peptides for imaging applications. nih.gov

Table 1: Key Features of this compound in Peptide Synthesis

| Feature | Description | Reference |

| Protecting Group | Fluorenylmethoxycarbonyl (Fmoc) | chemimpex.com |

| Synthesis Method | Solid-Phase Peptide Synthesis (SPPS) | chemimpex.com |

| Functionality | Allows for site-specific incorporation of di-iodotyrosine | chemimpex.com |

| Application | Development of targeted research probes, radiolabeled compounds | chemimpex.comnih.gov |

The iodine atoms on the tyrosine residue serve as versatile handles for further chemical modifications. This site-specific derivatization is a powerful tool for creating a diverse range of research probes. researchgate.net For instance, the introduced iodine can be a site for the attachment of fluorescent dyes, enabling the creation of labeled peptides for bioimaging studies. researchgate.net

Direct electrophilic iodination of tyrosine residues is a common method for introducing iodine into peptides. nih.gov This process typically involves an oxidizing agent to generate an electrophilic iodine species that reacts with the tyrosine ring. nih.govresearchgate.net The reaction can be controlled to produce mono- or di-iodinated tyrosine residues. nih.gov The resulting iodinated peptides can then be purified using techniques like high-performance liquid chromatography (HPLC). nih.gov Furthermore, the iodine atoms can participate in cross-coupling reactions, such as the Suzuki-Miyaura cross-coupling, to form novel bi-aryl linkages, further expanding the chemical diversity of the modified peptides. researchgate.net

Halogenated Tyrosine in Peptidomimetic Design and Synthesis

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and bioavailability. The incorporation of halogenated amino acids like di-iodotyrosine is a key strategy in peptidomimetic design. researchgate.net

Table 2: Effects of Tyrosine Iodination on Peptide Properties

| Property | Effect of Iodination | Reference |

| Intramolecular Interactions | Increased due to halogen bonding | nih.gov |

| Peptide Structure | Can lead to more organized structures | nih.gov |

| Enzymatic Hydrolysis | Can be enhanced | nih.gov |

| Biological Activity | Can be significantly altered | nih.gov |

A significant challenge in the therapeutic use of peptides is their susceptibility to degradation by proteases. The modification of peptide structures to create enzyme-resistant analogs is a major focus of peptidomimetic research. researchgate.net Introducing bulky or unnatural amino acids can hinder the approach of proteases and slow down enzymatic cleavage.

The replacement of tyrosine with halogenated analogs like 3,5-difluorotyrosine (B1604624) has been shown to confer resistance to certain enzymes, such as tyrosinase, while maintaining similar kinetic properties towards other enzymes like protein tyrosine phosphatases. nih.gov While specific studies on the enzyme resistance conferred by di-iodotyrosine are less common, the principle of using modified amino acids to enhance stability is well-established in peptidomimetic design. wjarr.com The bulky iodine atoms of di-iodotyrosine can sterically hinder the binding of proteases, thereby increasing the peptide's half-life in a biological system.

Role in Protein Structure-Function Relationship Studies

The incorporation of this compound into proteins provides a powerful tool for investigating the relationship between a protein's structure and its function. The unique properties of the di-iodotyrosine residue can be exploited to probe specific aspects of protein behavior.

The synthetic incorporation of iodine into the tyrosine side chain has been utilized as a protein labeling technique for structural and functional studies. researchgate.net The heavy iodine atoms can serve as useful probes in X-ray crystallography to aid in structure determination. Furthermore, the altered electronic properties of the di-iodinated tyrosine can be used to study charge transfer processes within a protein.

A notable example is the study of iodotyrosine deiodinase, an enzyme that catalyzes the reductive dehalogenation of iodotyrosines. nih.gov The presence of di-iodotyrosine in its substrate is crucial for understanding the enzyme's mechanism and specificity. By synthesizing peptides and proteins containing di-iodotyrosine, researchers can investigate the specific interactions between the substrate and the enzyme's active site, providing insights into the minimal structural requirements for dehalogenation. nih.gov

Probing Protein-Ligand Interactions with Iodo-Tyrosine Containing Peptides

The introduction of 3,5-diiodotyrosine into peptide ligands offers a sophisticated method for probing and controlling protein-ligand interactions. A notable application is the development of pH-sensitive peptides. The hydroxyl group of 3,5-diiodotyrosine has a lower pKa than that of natural tyrosine, meaning it is deprotonated at physiological pH (7.4). This change in protonation state can be exploited to disrupt the native binding properties of a peptide.

For instance, researchers have engineered pH-responsive peptides that exhibit selective binding in acidic environments, such as those found in tumor microenvironments or inflamed tissues. nih.gov By substituting native tyrosine residues with 3,5-diiodotyrosine, the peptide's binding affinity can be "switched" on at a lower pH where the diiodotyrosine residue is protonated, mimicking the native tyrosine. This approach not only allows for the investigation of binding dynamics but also holds promise for the development of targeted therapeutics that are activated under specific physiological conditions. Furthermore, the substitution with 3,5-diiodotyrosine has been shown to enhance the serum stability of peptides, a crucial factor for their therapeutic potential. nih.gov

Investigating Structural Stabilization of Peptide Secondary Structures

The incorporation of iodinated tyrosine residues can significantly influence the secondary structure and aggregation properties of peptides. The introduction of iodine atoms can lead to increased intramolecular interactions, such as halogen bonding, which can induce a more defined structure within individual peptide chains. nih.gov

In a study investigating MMP-9-responsive peptides, the introduction of iodotyrosine resulted in an increase in peptide organization. nih.gov While the parent peptides exhibited a predominantly random coil structure, the iodinated versions showed evidence of β-turn formation. This structural ordering is believed to contribute to making the iodinated peptides better-structured substrates for enzymes. Interestingly, while promoting intramolecular order, iodination can also reduce intermolecular interactions by decreasing aromatic stacking between peptides. nih.gov This modulation of both intramolecular and intermolecular forces is a key aspect of how this compound can be used to fine-tune the structural and functional properties of peptides.

Application in Combinatorial Library Screening for Biomolecular Interactions

Combinatorial chemistry is a powerful tool for discovering novel ligands and enzyme substrates. This compound and similar halogenated tyrosine derivatives have found important applications in this area, particularly in the screening of peptide libraries.

Substrate Profiling of Protein Tyrosine Phosphatases (PTPs)

Protein tyrosine phosphatases (PTPs) are a crucial class of enzymes involved in cellular signaling. Identifying the specific substrates of different PTPs is essential for understanding their biological roles and for developing targeted therapies. Combinatorial peptide libraries are often used to profile the substrate specificity of PTPs.

A significant challenge in some screening methods is the need to differentiate between the substrate (a phosphotyrosine-containing peptide) and the product (a tyrosine-containing peptide). One method involves the enzymatic oxidation of the product tyrosine by tyrosinase, followed by chemical tagging. However, if the peptide library itself contains tyrosine residues, they can also be oxidized, leading to false positives. To circumvent this, tyrosine is often excluded from the library, which can be a limitation as PTPs may require tyrosine residues for optimal binding and catalysis.

Halogenated tyrosine derivatives, such as 3,5-diiodotyrosine, can serve as tyrosinase-resistant surrogates for tyrosine. By incorporating this compound into a peptide library, researchers can include a tyrosine-like residue that will not be acted upon by tyrosinase, thereby improving the accuracy of the screening assay. While studies have demonstrated this principle effectively using 3,5-difluorotyrosine, the concept is applicable to other halogenated tyrosines like 3,5-diiodotyrosine.

Development of Tyrosinase-Resistant Tyrosine Surrogates

The resistance of halogenated tyrosines to oxidation by tyrosinase is a key property that enables their use in various biochemical assays. The inclusion of fluorine or iodine atoms on the phenolic ring sterically hinders the binding of tyrosinase, preventing the oxidation of the tyrosine surrogate.

The development of Fmoc-protected, tyrosinase-resistant tyrosine surrogates like this compound is crucial for their seamless incorporation into peptides using standard solid-phase peptide synthesis (SPPS) protocols. This allows for the creation of peptide libraries and individual peptides containing these modified amino acids, which can then be used in screening assays without the interference of tyrosinase-mediated reactions. This approach enhances the reliability and scope of combinatorial library screening for identifying ligands and substrates for a wide range of biological targets.

Emerging Research Directions and Future Perspectives

Integration of Fmoc-Tyr(3,5-I2)-OH in Novel Biomaterial Design and Hydrogelators

The self-assembly of Fmoc-amino acids into supramolecular structures, such as hydrogels, is a field of intense research for biomedical applications like tissue engineering and drug delivery. nih.govresearchgate.net The incorporation of this compound into these systems offers new avenues for material design. The gelation process for Fmoc-amino acids is often triggered by environmental changes, such as pH variation or salt addition, and is driven by non-covalent interactions including π–π stacking of the Fmoc groups, hydrogen bonding, and hydrophobic interactions. researchgate.netunibo.itrsc.org

The introduction of di-iodotyrosine into a peptide sequence has been shown to increase the degree of aromatic residue-driven aggregation. nih.gov This enhanced aggregation propensity is attributed to improved intramolecular order through potential hydrogen and halogen bonding, as well as favorable intermolecular organization due to the steric and electrostatic effects of the iodine atoms. nih.gov Consequently, this compound is a promising candidate for designing hydrogelators with enhanced mechanical properties and stability. For instance, Fmoc-derivatized peptides have been shown to form rigid hydrogels, and modifications to the peptide sequence can significantly alter properties like the storage modulus (G'), a measure of gel stiffness. nih.govnih.gov The combination of the well-known gel-forming ability of the Fmoc group with the unique properties of di-iodotyrosine could lead to the development of novel hydrogels with tunable characteristics for specific applications in tissue engineering and regenerative medicine. nih.govd-nb.info

Table 1: Factors Influencing Fmoc-Peptide Hydrogel Properties

| Factor | Influence on Hydrogel Properties | Rationale |

|---|---|---|

| Fmoc Group | Promotes self-assembly into nanofibers | π–π stacking interactions between fluorenyl rings provide a primary driving force for aggregation. nih.govjlu.edu.cn |

| Peptide Sequence | Modulates mechanical rigidity and biocompatibility | The specific amino acid sequence dictates hydrogen bonding patterns and interactions with cells. nih.govnih.gov |

| Iodination | Increases aggregation and alters molecular organization | Halogen bonding and steric/electrostatic effects can enhance intermolecular interactions and lead to more ordered structures. nih.gov |

| External Triggers (pH, Salt) | Initiates the gelation process | Changes in pH or ionic strength can screen charges and alter solubility, promoting the self-assembly of the gelator molecules. researchgate.netrsc.org |

Advanced Analytical Methodologies for Characterization of Fmoc-Tyrosine Conjugates

The precise characterization of peptides and their conjugates is crucial for understanding their structure-function relationships. A suite of advanced analytical techniques is employed to analyze Fmoc-tyrosine derivatives, including those containing iodine.

High-Performance Liquid Chromatography (HPLC) is a fundamental tool for the separation and purification of these compounds. Reversed-phase HPLC, often using a gradient of acetonitrile in water with trifluoroacetic acid for ion pairing, can effectively separate tyrosine and its iodinated derivatives without prior derivatization. nih.gov The quantification of Fmoc-peptides immobilized on various biomaterials can be achieved by cleaving the Fmoc group under basic conditions and then quantifying the released dibenzofulvene (DBF) or its piperidine (B6355638) adduct by HPLC or UV-Vis spectroscopy. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. 1H and 13C NMR are used to confirm the identity and purity of synthesized Fmoc-amino acids and their peptide conjugates. scienceopen.comrsc.orgrsc.org Specific chemical shifts and coupling constants can verify the covalent structure, including the successful incorporation of the Fmoc group and the iodination pattern on the tyrosine ring.

Mass Spectrometry (MS), particularly Electrospray Ionization (ESI-MS) and High-Resolution Mass Spectrometry (HRMS), is indispensable for accurate molecular weight determination and sequence verification of peptide conjugates. scienceopen.comresearchgate.net Fragmentation analysis in tandem MS (MS/MS) can pinpoint the location of modifications like iodination within a peptide sequence. acs.org

Table 2: Key Analytical Techniques for this compound Conjugates

| Technique | Application | Information Obtained |

|---|---|---|

| HPLC | Separation, Purification, Quantification | Purity of the compound; separation of iodinated species; quantification of peptide loading on surfaces. nih.govnih.gov |

| NMR Spectroscopy | Structural Elucidation | Confirmation of covalent structure; verification of Fmoc protection and iodination. scienceopen.comrsc.org |

| Mass Spectrometry (MS/HRMS) | Molecular Weight Determination | Precise mass of the molecule; confirmation of elemental composition; peptide sequence verification. scienceopen.comacs.org |

| UV-Vis Spectroscopy | Quantification | Determination of Fmoc loading on solid supports or biomaterials by measuring the absorbance of the cleaved dibenzofulvene adduct. nih.govmdpi.com |

Expanding the Scope of Post-Translational Modification Mimicry with Iodo-Tyrosine

Post-translational modifications (PTMs) are critical for regulating protein function, and creating synthetic mimics of PTMs is a powerful strategy in chemical biology. nih.govchemrxiv.org Iodination of tyrosine residues can serve as a mimic for naturally occurring PTMs, most notably phosphorylation. The iodine atoms are bulky and electronegative, introducing steric and electronic effects that can replicate some of the properties of a phosphate group. nih.gov

This mimicry can influence biological processes. For example, peptides containing iodotyrosine have been shown to undergo more rapid and complete hydrolysis by matrix metalloproteinase-9 (MMP-9), suggesting that the modification alters the interaction between the peptide and the enzyme's binding site. nih.gov The charge, polarity, and steric bulk introduced by the iodo-tyrosine can significantly affect the affinity of an enzyme for its peptide substrate. nih.gov

The chemical synthesis of peptides containing iodo-tyrosine is well-established, typically involving the incorporation of pre-synthesized this compound during solid-phase peptide synthesis (SPPS). wikipedia.orgresearchgate.net This allows for the precise placement of the PTM mimic within a peptide sequence. The development of synthetic protein modifications at tyrosine residues that are stable or even reversible provides tools to control protein function on demand, offering unique opportunities in biological research and therapeutics. acs.org By using this compound, researchers can systematically investigate the structural and functional consequences of PTMs, expanding our understanding of cellular signaling and regulation. nih.govnih.gov

Computational Design and Predictive Modeling for Directed Synthesis and Application

Computational methods are becoming increasingly vital in materials science and peptide chemistry for predicting molecular behavior and guiding experimental design. Molecular dynamics (MD) simulations, for instance, are used to investigate the self-assembly of Fmoc-dipeptides into ordered nanostructures. jlu.edu.cnresearchgate.net These simulations can reveal the key interactions, such as π-π stacking of Fmoc groups and hydrogen bonding, that drive the formation of fibrils and hydrogels. nih.govresearchgate.net

By applying MD simulations to systems containing this compound, researchers can predict how the di-iodo modification will affect the self-assembly process, the final morphology of the nanostructures, and the mechanical properties of the resulting biomaterials. rsc.orgresearchgate.net For example, simulations can calculate the radial distribution function between fluorenyl rings to confirm π-π stacking and analyze the role of water bridges in stabilizing the assembled structure. jlu.edu.cn This predictive capability allows for the in silico screening of different peptide sequences and modifications before undertaking complex and time-consuming laboratory synthesis.

Furthermore, computational tools are being developed to predict the likelihood of success for a given peptide synthesis. researchgate.net Machine learning models can analyze features of a peptide sequence to anticipate potential difficulties during Fmoc-based solid-phase synthesis. researchgate.net Such predictive modeling can help optimize the synthesis strategy for peptides incorporating challenging residues like this compound, improving yields and reducing failed syntheses. The synergy between computational prediction and experimental work accelerates the development of novel peptides and materials with tailored properties for specific applications, from biomaterials to therapeutics. nih.gov

Q & A

Q. What are the optimal conditions for incorporating Fmoc-Tyr(3,5-I₂)-OH into solid-phase peptide synthesis (SPPS)?

- Methodological Answer : Fmoc-Tyr(3,5-I₂)-OH introduces steric hindrance due to its iodine substituents, requiring extended coupling times (e.g., 2–4 hours) and activated reagents like HATU/HOAt in DMF. Use 20% piperidine for Fmoc deprotection, but for acid-sensitive sequences, substitute with 2% DBU in DMF to minimize side reactions . Monitor coupling efficiency via Kaiser or chloranil tests.

Q. How is Fmoc-Tyr(3,5-I₂)-OH purified post-synthesis?

- Methodological Answer : Purification is typically performed using reversed-phase HPLC (RP-HPLC) with a C18 column and a gradient of acetonitrile/water (0.1% TFA). Monitor absorbance at 280 nm (tyrosine aromatic ring) or 254 nm (Fmoc group). Lyophilize fractions and confirm purity (>95%) via analytical HPLC and mass spectrometry (HRMS) .

Q. What storage conditions maximize the stability of Fmoc-Tyr(3,5-I₂)-OH?

- Methodological Answer : Store at -20°C under inert gas (argon) in a desiccator to prevent moisture absorption and oxidative degradation. Prior to use, equilibrate to room temperature under dry conditions. Regularly assess stability via HPLC to detect hydrolysis or iodine loss .

Advanced Research Questions

Q. How do the 3,5-diiodo substitutions on tyrosine influence peptide secondary structure and stability?

- Methodological Answer : The bulky iodine atoms can alter peptide conformation by restricting backbone flexibility. Characterize structural impacts using circular dichroism (CD) spectroscopy for α-helix/β-sheet content and molecular dynamics (MD) simulations to model steric effects. Compare with non-iodinated analogues to isolate substitution-specific changes .

Q. What strategies resolve incomplete coupling of Fmoc-Tyr(3,5-I₂)-OH during automated SPPS?

- Methodological Answer : Incomplete coupling often arises from steric hindrance. Optimize by:

Q. How can solubility challenges of Fmoc-Tyr(3,5-I₂)-OH in aqueous buffers be mitigated for biophysical assays?

Q. What analytical techniques confirm the regioselective iodination of Fmoc-Tyr(3,5-I₂)-OH?

Q. How does Fmoc-Tyr(3,5-I₂)-OH perform in radiolabeling or photoaffinity probing applications?

- Methodological Answer : The iodine atoms enable direct radioiodination () via electrophilic substitution for tracer studies. For photoaffinity labeling, introduce a diazirine or benzophenone moiety at the tyrosine hydroxyl post-synthesis. Validate labeling efficiency via autoradiography or fluorescence quenching assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.